molecular formula C10H21NO2Si B610839 Silagaba161 CAS No. 1607006-79-0

Silagaba161

Cat. No.: B610839
CAS No.: 1607006-79-0
M. Wt: 215.37
InChI Key: PYXRSVYWMIGSBD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Silagaba161 is a silicon-containing GABA derivative developed as a novel therapeutic agent for neuropathic pain. It belongs to the "Silagaba" compound series, which replaces the carbon atom in the GABA backbone with a silicon atom to enhance metabolic stability and reduce central nervous system (CNS)-related side effects . This compound is the (R)-isomer of the [cyclopropyl-(dimethyl)silyl]methyl-substituted Silagaba compound, demonstrating significant analgesic activity in rodent models of chronic pain, such as the spinal nerve ligation (SNL) and partial sciatic nerve ligation (PSL) models .

Properties

CAS No.

1607006-79-0

Molecular Formula

C10H21NO2Si

Molecular Weight

215.37

IUPAC Name

(R)-4-Amino-3-[(cyclopropyl-dimethyl-silanyl)-methyl]-butyric acid

InChI

InChI=1S/C10H21NO2Si/c1-14(2,9-3-4-9)7-8(6-11)5-10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)/t8-/m1/s1

InChI Key

PYXRSVYWMIGSBD-MRVPVSSYSA-N

SMILES

O=C(O)C[C@@H](C[Si](C)(C1CC1)C)CN

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Silagaba-161;  Silagaba 161;  Silagaba161

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Silagaba161 is structurally analogous to other Silagaba compounds, such as Silagaba132 (the (S)-isomer) and Silagaba131 (the (R)-isomer of a different substituent). Key differences lie in their stereochemistry and substituent groups, which influence pharmacokinetics (PK) and efficacy:

  • PK Profile: While this compound's PK remains uncharacterized, linear PK is observed in rats for other Silagaba compounds at doses of 10–300 mg.

Efficacy in Pain Models

Compound Analgesic Efficacy (SNL Model) Duration of Action CNS Side Effects (Rotarod Test)
This compound Significant anti-allodynic effect Less persistent No impairment at 30 mg/kg
Silagaba132 Equivalent to pregabalin Sustained No impairment at 30 mg/kg
Pregabalin High efficacy Sustained Significant impairment
  • This compound vs. Silagaba132 : Both compounds show comparable efficacy in the Seltzer and Chung models. However, Silagaba132 (S-isomer) exhibits more persistent anti-allodynic effects in rats, whereas this compound (R-isomer) shows variability in mice .
  • This compound vs. Pregabalin : this compound matches pregabalin's analgesic potency at 30 mg/kg in the Seltzer model but avoids pregabalin’s contralateral hypalgesia and motor coordination deficits .

Mechanism of Action

Silagaba compounds exhibit weaker binding to the α2-δ subunit of voltage-gated calcium channels compared to pregabalin. This reduced affinity may explain their lack of CNS side effects despite robust analgesic activity, positioning them as tools to study pain mechanisms independent of α2-δ modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silagaba161
Reactant of Route 2
Silagaba161

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.